3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol
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Overview
Description
3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring, chlorobenzoyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorobenzoyl and chlorophenyl groups. Common reagents used in these reactions include chlorobenzoyl chloride, chlorophenyl magnesium bromide, and cyclohexylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzoyl)-4-phenyl-1-cyclohexylpiperidin-4-ol
- 3-(4-Methylbenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol
- 3-(4-Chlorobenzoyl)-4-(4-fluorophenyl)-1-cyclohexylpiperidin-4-ol
Uniqueness
3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H27Cl2NO2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(4-chlorophenyl)-1-cyclohexyl-4-hydroxypiperidin-3-yl]methanone |
InChI |
InChI=1S/C24H27Cl2NO2/c25-19-10-6-17(7-11-19)23(28)22-16-27(21-4-2-1-3-5-21)15-14-24(22,29)18-8-12-20(26)13-9-18/h6-13,21-22,29H,1-5,14-16H2 |
InChI Key |
CPVHOEXRGVOAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(C(C2)C(=O)C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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